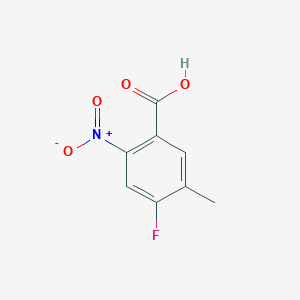

4-Fluoro-5-methyl-2-nitrobenzoic acid

Descripción general

Descripción

4-Fluoro-5-methyl-2-nitrobenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and has a molecular formula of C8H6FNO4.

Aplicaciones Científicas De Investigación

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds play a crucial role in the development of pharmacological agents due to their unique properties, such as enhancing bioavailability and stability, and modifying pharmacokinetic profiles. Studies on fluorinated pyrimidines, for example, have shown their significance in cancer chemotherapy, highlighting the critical role of fluorine chemistry in creating more effective and precise treatments (Gmeiner, 2020).

Fluorinated Liquid Crystals for Applications

The incorporation of fluorine atoms into liquid crystals significantly impacts their physical properties, such as melting points, mesophase morphology, and transition temperatures. This makes fluorinated liquid crystals valuable for a range of commercial applications, including displays and sensors. The specific effects of fluorine substitution in liquid crystals demonstrate the potential for tailoring material properties for specific uses (Hird, 2007).

Nitroaromatic Compounds in Sensing Applications

Nitroaromatic compounds, closely related to nitrobenzoic acid derivatives, have been extensively studied for their applications in sensing toxic and hazardous materials. Research on nanostructured luminescent micelles incorporating nitroaromatic compounds has shown promise in developing next-generation smart materials for forensic applications, highlighting the adaptability and significance of nitroaromatic structures in creating sensitive and selective chemical sensors (Paria et al., 2022).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various cellular targets, such as enzymes and receptors, to exert their effects .

Mode of Action

It’s known that nitrobenzoic acid derivatives can participate in various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the chemical structure of the target molecules, potentially altering their function .

Biochemical Pathways

Similar compounds have been shown to participate in the synthesis of novel quinazolinones, potential inhibitors of p38α mitogen-activated protein kinase (mapk) .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been reported to enhance the binding of insulin to adipocytes , suggesting potential effects on insulin signaling and glucose metabolism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Análisis Bioquímico

Cellular Effects

It has been suggested that the compound enhances the binding of insulin to adipocytes , indicating potential effects on cell signaling pathways and cellular metabolism.

Molecular Mechanism

Nitro compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These methods could potentially be involved in the metabolism of 4-Fluoro-5-methyl-2-nitrobenzoic acid.

Propiedades

IUPAC Name |

4-fluoro-5-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-2-5(8(11)12)7(10(13)14)3-6(4)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJJUMLZJPARDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2521946.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2521951.png)

![3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2521953.png)